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Compound of Interest

Compound Name:
6,6-Dimethylmorpholine-2-

carboxylic acid hcl

CAS No.: 2260937-66-2

Cat. No.: B2443020

Get Quote

Executive Summary
This guide provides a technical comparison between unsubstituted morpholine and its gem-

dimethyl analog, 6,6-dimethylmorpholine (IUPAC: 2,2-dimethylmorpholine). While the

morpholine ring is a privileged scaffold in drug discovery—valued for its ability to modulate

lipophilicity and basicity—it is often susceptible to oxidative metabolism.

The introduction of a gem-dimethyl group at the C2/C6 position is a strategic medicinal

chemistry modification. This "gem-dimethyl effect" fundamentally alters the molecule's

bioactivity profile by blocking metabolic soft spots, increasing lipophilicity (LogP), and restricting

conformational flexibility, thereby influencing target binding kinetics.
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Nomenclature Clarification: In standard morpholine numbering (Oxygen=1, Nitrogen=4),

positions 2 and 6 are symmetric. "6,6-dimethylmorpholine" implies two methyl groups on the

carbon adjacent to the oxygen. This is structurally identical to 2,2-dimethylmorpholine. This

guide uses the terms interchangeably, referring to the gem-dimethyl substituted scaffold.

Physicochemical Profiling
The transition from morpholine to 6,6-dimethylmorpholine is not merely a structural change but

a physicochemical shift that impacts ADME (Absorption, Distribution, Metabolism, Excretion)

properties.
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Property
Morpholine
(Unsubstituted)

6,6-
Dimethylmorpholin
e

Impact on Drug
Design

Molecular Weight 87.12 g/mol 115.17 g/mol
Minimal impact on

ligand efficiency (LE).

Lipophilicity (cLogP) ~ -0.86 (Hydrophilic) ~ 0.15 (Amphiphilic)

High Impact: Methyls

increase permeability

across lipid bilayers.

Basicity (pKa) 8.36 ~ 8.1 - 8.4

Moderate Impact:

Steric bulk slightly

hinders solvation of

the protonated amine,

modulating pKa.

Topological Polar

Surface Area (TPSA)
12.03 Å² 12.03 Å²

Identical polar

surface; permeability

changes are driven by

lipophilicity.

Conformation Fluxional Chair Biased/Locked Chair

High Impact: Reduces

entropic penalty upon

binding.

Mechanistic Insight: The Lipophilicity Shift
Unsubstituted morpholine is highly polar, often requiring prodrug strategies or specific

formulations for CNS penetration. The addition of two methyl groups adds significant

hydrophobic bulk (approx. +0.5 LogP units per methyl). This shifts the molecule from a

hydrophilic solubilizer to a more balanced amphiphilic pharmacophore, improving passive

diffusion through the blood-brain barrier (BBB).

Metabolic Stability & Pharmacokinetics[1][2]
The most critical advantage of 6,6-dimethylmorpholine is its resistance to oxidative metabolism.

The Problem: Morpholine Ring Opening
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Unsubstituted morpholine is vulnerable to Cytochrome P450 (CYP450) enzymes.[1] The

carbon adjacent to the oxygen (C2/C6) is electron-deficient but accessible. CYP-mediated

hydroxylation at this position leads to hemiacetal formation, followed by spontaneous ring

opening to form linear metabolites (e.g., (2-hydroxyethyl)glycine derivatives). This rapid

clearance reduces the half-life (

) of the drug.

The Solution: Steric Occlusion
Placing a gem-dimethyl group at the C6 position creates a steric shield.

Blockade of Alpha-Oxidation: The methyl groups replace the alpha-hydrogens, physically

preventing CYP450 from abstracting a hydrogen atom—the rate-limiting step in oxidative

clearance.

Metabolic Switching: Metabolism is forced to occur at less favorable sites (e.g., remote

positions or the methyls themselves), which are typically slower processes.

Visualization: Metabolic Blockade Pathway
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Figure 1: Comparative metabolic fate. The gem-dimethyl group prevents the initial

hydroxylation event required for morpholine ring opening.
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Structural Biology: The Conformational Lock
Beyond metabolism, the "6,6-dimethyl" modification exploits the Thorpe-Ingold Effect (gem-

dimethyl effect).

Morpholine: Exists in a chair conformation that can flip.[2] The nitrogen lone pair and

substituents can oscillate between axial and equatorial orientations.[2]

6,6-Dimethylmorpholine: The bulky methyl groups strongly prefer the equatorial position to

avoid 1,3-diaxial interactions. This "locks" the ring into a specific conformation.

Bioactive Consequence: If the drug target requires the morpholine ring to be in a specific

orientation, the pre-organized 6,6-dimethyl analog pays a lower entropic cost upon binding ($

\Delta G = \Delta H - T\Delta S

K_d$ or

) compared to the unsubstituted parent.

Experimental Protocols
To validate the superior stability of the 6,6-dimethyl analog, the following Microsomal Stability

Assay is the industry standard. This protocol is designed to be self-validating using internal

controls.

Protocol: Comparative Microsomal Stability
Objective: Determine Intrinsic Clearance (

) of morpholine vs. 6,6-dimethylmorpholine derivatives.

Materials:

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL

G6PDH).

Test Compounds (1 µM final conc).
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Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow:

Pre-Incubation:

Mix 495 µL of Phosphate Buffer (100 mM, pH 7.4) with 5 µL of microsomes.

Add 0.5 µL of Test Compound (from 1 mM DMSO stock).

Incubate at 37°C for 5 minutes.

Initiation:

Add 50 µL of NADPH regenerating system to initiate the reaction.

Critical Step: Ensure rapid mixing without introducing bubbles.

Sampling (Time-Course):

At

minutes, remove 50 µL aliquots.

Immediately quench into 150 µL ice-cold Acetonitrile (containing internal standard, e.g.,

Tolbutamide).

Analysis:

Centrifuge samples (4000 rpm, 20 min, 4°C) to pellet proteins.

Analyze supernatant via LC-MS/MS (MRM mode).

Calculation:

Plot

vs. time.

Slope
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= elimination rate constant.

.

Experimental Workflow Diagram
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Figure 2: Step-by-step workflow for determining intrinsic clearance (CLint) in human liver

microsomes.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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